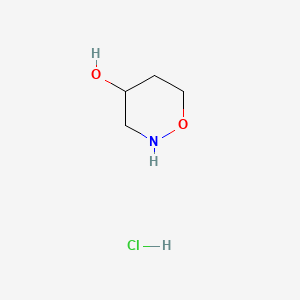
1,2-Oxazinan-4-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxazinan-4-olhydrochloride is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Oxazinan-4-olhydrochloride can be synthesized through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones via silica-supported perchloric acid catalysis. This method is eco-friendly and proceeds under mild reaction conditions, yielding the desired product in good yields . Another method involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazinan-4-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazoles using oxidizing agents.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium and ruthenium complexes .
Major Products Formed
The major products formed from these reactions include oxadiazoles, oxazolidines, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
1,2-Oxazinan-4-olhydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Oxazinan-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit microbial growth, and interact with cellular receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Oxazinan-4-olhydrochloride include:
1,2,4-Oxadiazoles: Known for their antibacterial and antiviral activities.
1,3-Oxazinan-2-ones: Important heterocyclic compounds with significant biological activities.
1,2,4-Oxadiazines: Stable non-aromatic rings used in anticancer and antimicrobial agents.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C4H10ClNO2 |
|---|---|
Molecular Weight |
139.58 g/mol |
IUPAC Name |
oxazinan-4-ol;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c6-4-1-2-7-5-3-4;/h4-6H,1-3H2;1H |
InChI Key |
UEPWGWJJCPPUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CONCC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



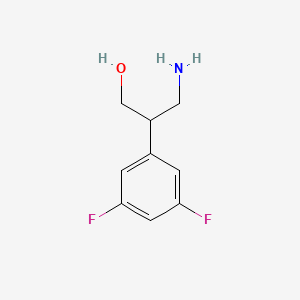
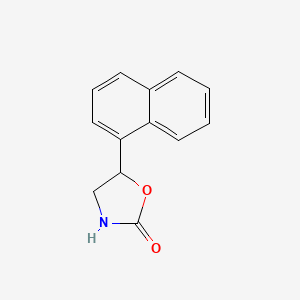


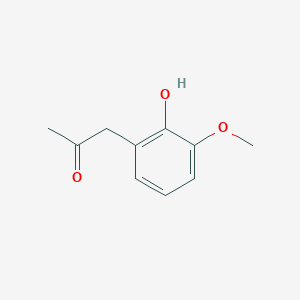

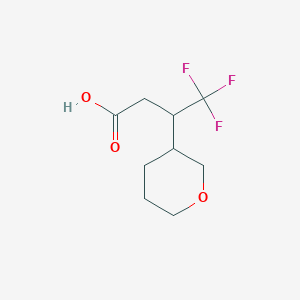



![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
